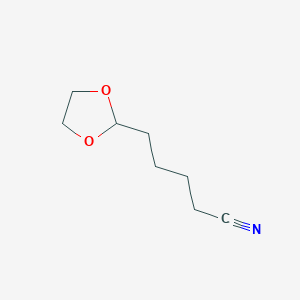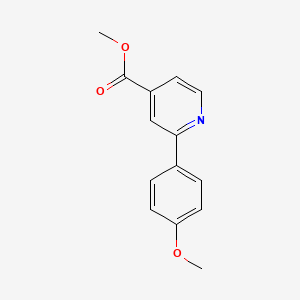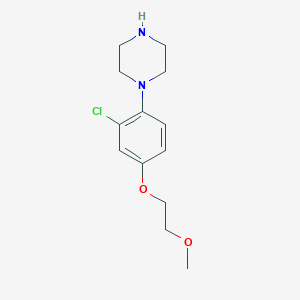
Tert-butyl 4-(4-(1-methyl-1H-1,2,4-triazol-3-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(4-(1-methyl-1H-1,2,4-triazol-3-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate: is a complex organic compound that features a triazole ring, a phenyl group, and a dihydropyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(4-(1-methyl-1H-1,2,4-triazol-3-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multiple steps, including the formation of the triazole ring, the attachment of the phenyl group, and the construction of the dihydropyridine ring. Common synthetic routes may include:
Formation of the Triazole Ring:
Attachment of the Phenyl Group: This step may involve a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group is coupled with a halogenated triazole.
Construction of the Dihydropyridine Ring: The Hantzsch dihydropyridine synthesis is a common method, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The dihydropyridine ring can undergo oxidation to form pyridine derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding. Its triazole ring is known to interact with various biological targets, making it useful in drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The dihydropyridine moiety is a common feature in calcium channel blockers, which are used to treat hypertension and other cardiovascular diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it a valuable component in various applications.
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-(4-(1-methyl-1H-1,2,4-triazol-3-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The dihydropyridine ring can interact with calcium channels, affecting ion transport and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(4-(1-methyl-1H-1,2,4-triazol-5-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate
- Tert-butyl 4-(4-(1-methyl-1H-1,2,3-triazol-3-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate
- Tert-butyl 4-(4-(1-methyl-1H-1,2,4-triazol-3-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxamide
Uniqueness
The uniqueness of Tert-butyl 4-(4-(1-methyl-1H-1,2,4-triazol-3-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, phenyl group, and dihydropyridine moiety allows for diverse interactions and applications, setting it apart from similar compounds.
Propiedades
Número CAS |
1184174-05-7 |
|---|---|
Fórmula molecular |
C19H24N4O2 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C19H24N4O2/c1-19(2,3)25-18(24)23-11-9-15(10-12-23)14-5-7-16(8-6-14)17-20-13-22(4)21-17/h5-9,13H,10-12H2,1-4H3 |
Clave InChI |
ZMEFJYOTZBWNSI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)C3=NN(C=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl [(2R)-2-cyanopentyl]carbamate](/img/structure/B13975157.png)








